molecular formula C8H15Cl2N3 B2886264 trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1899946-40-7

trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride

Cat. No. B2886264
CAS RN: 1899946-40-7
M. Wt: 224.13
InChI Key: VWQQEIQSJGTEEU-AUCRBCQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride” is a chemical compound that is related to the pyrazole family . Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of trans-disubstituted pyrazolylcyclopropane building blocks, such as “this compound”, is described starting from easily available pyrazolecarbaldehydes . The key step of the synthesis was Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring attached to a cyclopropyl group. Pyrazole is a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “this compound” is the Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound (1-methyl-1H-pyrazol-5-yl)methanamine include a density of 1.2±0.1 g/cm3, boiling point of 219.8±15.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, and enthalpy of vaporization of 45.6±3.0 kJ/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrazole ligands, related to the target compound, have been used in synthesizing complexes with platinum(II) and palladium(II) metal ions. These complexes, characterized by various spectroanalytical techniques, have implications in the field of chemistry and materials science (Budzisz, Małecka, & Nawrot, 2004).

Coordination Chemistry

  • Cobalt(II) complexes containing similar pyrazole-based ligands have been synthesized, demonstrating the influence of the N′-substitution group on the formation of four-coordinate or five-coordinate complexes. This research highlights the structural diversity achievable with pyrazole derivatives in coordination chemistry (Choi et al., 2015).

Photophysical and Quantum Chemical Analysis

  • The spectral response of geometrical isomers of pyrazoline derivatives has been investigated, showing distinct behaviors in different media. This research, involving theoretical and experimental analysis, underscores the utility of pyrazole derivatives in studying solvent effects and molecular interactions (Mati et al., 2012).

Synthesis of Novel Derivatives

  • Novel purinyl-1'-homocarbanucleosides based on a cyclopenta[b]pyrazine system have been synthesized, using a key intermediate structurally related to the target compound. This research contributes to the development of new nucleoside analogs and their potential applications in medicinal chemistry (Balo et al., 2008).

Ambient-Temperature Synthesis

  • A novel synthesis method at ambient temperature for N-pyrazolyl imine, structurally similar to the target compound, has been developed. This research emphasizes the importance of developing efficient synthetic routes for pyrazole derivatives (Becerra, Cobo, & Castillo, 2021).

Molecular Docking and Biological Activity

  • Pyrazole derivatives have been studied for their potential as anticancer and antimicrobial agents, with molecular docking studies supporting their biological activity. This highlights the significance of pyrazole-based compounds in drug discovery and development (Katariya, Vennapu, & Shah, 2021).

Biased Agonists in Pharmacology

  • Research on novel derivatives of methanamine, related to the target compound, as biased agonists of serotonin receptors demonstrates the potential of such compounds in the development of new antidepressant drugs. This illustrates the application of pyrazole derivatives in neuropharmacology (Sniecikowska et al., 2019).

Safety and Hazards

The safety and hazards of the related compound (1-methyl-1H-pyrazol-5-yl)methanamine include hazard statements H302, H311, H315, H318, H319, H335, H372, H412 and precautionary statements P260, P261, P262, P264, P264+P265, P270, P271, P273, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P305+P354+P338, P316, P317, P319, P321, P330, P332+P317, P337+P317, P361+P364, P362+P364, P403+P233, P405, P501 .

Future Directions

The building blocks obtained from the synthesis of “trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride” are good starting points for the design of lead-like libraries; they themselves can be considered as isosteric analogs of CNS-active drug tranylcyclopropamine . This suggests potential future directions in drug discovery and development.

Mechanism of Action

Target of Action

The primary targets of trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers

Biochemical Pathways

The biochemical pathways affected by this compound are yet to be determined. Given the structural similarity to pyrazole derivatives, it might interact with similar biochemical pathways. For instance, some indole nucleus derivatives have shown antiviral activity against Herpes Simplex virus-1 (HSV-1) .

properties

IUPAC Name

[(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-8(2-3-10-11)7-4-6(7)5-9;;/h2-3,6-7H,4-5,9H2,1H3;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQQEIQSJGTEEU-AUCRBCQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2C[C@H]2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.